molecular formula C16H18O3 B2785679 5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-methylbenzenecarboxylate CAS No. 477854-95-8

5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-methylbenzenecarboxylate

Cat. No.: B2785679
CAS No.: 477854-95-8
M. Wt: 258.317
InChI Key: WULVYUZAMHODCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

(5,5-dimethyl-3-oxocyclohexen-1-yl) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-11-4-6-12(7-5-11)15(18)19-14-8-13(17)9-16(2,3)10-14/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULVYUZAMHODCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC(=O)CC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-methylbenzenecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the sources reviewed . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with potential applications in various scientific research fields. While detailed information on its preparation methods, chemical reactions, and mechanism of action is limited, its potential in chemistry, biology, medicine, and industry makes it a compound of interest for further study.

Biological Activity

5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-methylbenzenecarboxylate is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its properties and effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H18O3C_{16}H_{18}O_3 with a molecular weight of approximately 262.31 g/mol. Its structure features a cyclohexene ring with a keto group and an ester functional group attached to a para-substituted methylbenzenecarboxylic acid moiety.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of this compound have been tested against various bacterial strains, showing effectiveness in inhibiting growth.

Bacterial Strain Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1050

Cytotoxic Activity

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells.

Case Study: Cytotoxicity on HeLa Cells

A study evaluated the cytotoxic effects of this compound on HeLa cells:

  • IC50 Value : The IC50 was determined to be approximately 30 µM after 48 hours of treatment.
  • Mechanism : Flow cytometry analysis indicated an increase in early apoptotic cells when treated with the compound.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In animal models, it has shown potential in reducing inflammation markers:

Inflammatory Marker Control Level (pg/mL) Treated Level (pg/mL)
TNF-alpha200120
IL-615090

The biological activity of this compound is thought to be mediated through multiple pathways:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to apoptosis in cancer cells.
  • Inhibition of NF-kB Pathway : Reduces inflammation by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathway.
  • Modulation of Cell Cycle : Alters the progression of the cell cycle in cancer cells, leading to growth arrest.

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